molecular formula C9H6F3N3S B2657970 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 10445-02-0

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2657970
CAS No.: 10445-02-0
M. Wt: 245.22
InChI Key: OWEVQLAGEVSZQL-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring attached to the 1,3,4-thiadiazole core. This compound is part of a broader class of thiadiazoles known for their diverse pharmacological properties, including antifungal, anticancer, and anticonvulsant activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVQLAGEVSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form the intermediate, which is then cyclized to yield the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Thiadiazole derivatives, including 5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines such as HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL .
    • The mechanism of action often involves the induction of apoptosis via caspase-dependent pathways, making these compounds potential candidates for further development as anticancer agents .
  • Antimicrobial Properties :
    • The structure of thiadiazoles has been linked to antimicrobial activity against various pathogens. Compounds derived from this class have been studied for their effectiveness against bacterial infections and have been shown to act as inhibitors of cell wall synthesis .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Agricultural Applications

  • Pesticidal Activity :
    • The trifluoromethyl group in the compound enhances its lipophilicity, which can improve its efficacy as a pesticide. Research has indicated that derivatives of thiadiazoles can be effective against agricultural pests and diseases, contributing to crop protection strategies .

Materials Science Applications

  • Polymer Chemistry :
    • Thiadiazole derivatives are being explored for their potential use in polymer synthesis due to their ability to impart unique chemical properties to polymers. These materials can be utilized in coatings and other applications requiring specific thermal or mechanical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC10876818 Effective against multiple cancer cell lines with low IC50 values.
Antimicrobial ActivityPMC10242744 Demonstrated significant antibacterial effects against various pathogens.
Anti-inflammatoryMDPI Review Potential for reducing inflammation in relevant models.
Pesticidal ActivityResearchGate Effective in controlling agricultural pests with minimal toxicity.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine with key analogs:

Key Structural and Functional Insights

Trifluoromethyl (-CF₃) vs. Halogen Substituents (Cl, F):

  • The -CF₃ group’s strong electron-withdrawing nature enhances stability and enzyme-binding affinity compared to halogens. For example, anticonvulsant ED₅₀ values for chlorinated analogs (e.g., 20.11 mg/kg in MES tests ) suggest that -CF₃ substitution could further optimize potency by improving blood-brain barrier penetration.

Positional Isomerism (3-CF₃ vs.

Heterocyclic vs. Aromatic Substituents:

  • Compounds with fused heterocycles (e.g., indole in ) exhibit strong antifungal activity, whereas nitrofuran-linked thiadiazoles (e.g., ) show antimicrobial effects. The -CF₃ group’s hydrophobicity may favor antifungal or anticancer applications over antibacterial uses.

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge about its biological activity, including relevant data tables and findings from recent studies.

  • Chemical Formula : C9H6F3N3S
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 10445-02-0
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against breast cancer cell lines, specifically the MDA-MB-231 line, with an IC50 value of 3.3 μM, outperforming standard treatments like cisplatin .
    • In another study, derivatives of thiadiazole were synthesized and tested for their antitumor properties, showing promising results against other cancer types as well .
  • Mechanism of Action :
    • The mechanism involves the inhibition of protein kinases associated with cancer proliferation. For example, a derivative of the compound inhibited the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Against Mycobacterium smegmatis : The compound demonstrated a minimum inhibitory concentration (MIC) of 26.46 μg/mL, indicating potent activity compared to control agents like Isoniazid (12 μg/mL) .
  • Broad Spectrum Activity : Other studies have reported its effectiveness against various bacterial strains. For instance, derivatives showed good activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorMDA-MB-2313.3 μM
AntitubercularMycobacterium smegmatis26.46 μg/mL
AntimicrobialSalmonella typhiZone of inhibition: 15–19 mm at 500 μg/disk
Protein Kinase InhibitionBcr-Abl (K562 cell line)IC50: 7.4 µM

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent study synthesized several thiadiazole derivatives and evaluated their effects on breast cancer cells. Among these derivatives, one containing the trifluoromethyl group showed superior activity compared to traditional chemotherapeutics .
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antimicrobial potential of thiadiazole derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on both bacterial and fungal strains .

Q & A

Q. What are the common synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of carboxylic acid derivatives with thiosemicarbazide under acidic conditions. For example, a reflux reaction in POCl₃ (phosphorus oxychloride) at 90°C for 3 hours yields thiadiazole derivatives. Adjusting the pH to 8–9 with ammonia precipitates the product, followed by recrystallization from DMSO/water mixtures . Catalysts like Mn(II) can improve yields by stabilizing intermediates during cyclization . Optimization parameters include molar ratios (e.g., 1:3 for acid to POCl₃), solvent choice, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FT-IR : Key peaks include ~3190 cm⁻¹ (N–H stretch), 1560–1565 cm⁻¹ (C=N of thiadiazole), and ~695 cm⁻¹ (C–S–C vibration) .
  • ¹H-NMR : Aromatic protons appear at δ 7.01–8.02 ppm, while aliphatic protons (e.g., –CH₂ groups) resonate at δ 2.14–3.03 ppm. The NH₂ group may appear as a broad singlet around δ 5–6 ppm but is often exchange-broadened .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed percentages of C, H, and N (e.g., C: ~65%, N: ~13%) .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of this thiadiazole derivative?

Density Functional Theory (DFT) studies, such as those performed at the B3LYP/6-31G(d) level, can predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potential surfaces. These calculations reveal nucleophilic/electrophilic sites, aiding in understanding interactions with biological targets. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity .

Q. What crystallographic insights are available for related thiadiazoles, and how do hydrogen-bonding networks influence supramolecular assembly?

Single-crystal X-ray diffraction of analogous compounds (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) shows dihedral angles between the thiadiazole and aromatic rings (18.2°–30.3°), affecting molecular packing. N–H···N hydrogen bonds form 2D networks, stabilizing the crystal lattice. Such structural data guide the design of co-crystals for improved solubility or stability .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how can conflicting results be resolved?

  • Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) assess electron-donating capacity. Compare results with controls like ascorbic acid .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure cytotoxicity. Contradictions in IC₅₀ values may arise from cell line variability or assay conditions (e.g., incubation time, serum concentration). Normalize data using standardized protocols and replicate experiments .

Q. How do substituents on the phenyl ring (e.g., trifluoromethyl vs. methoxy) impact structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, potentially increasing interactions with enzyme active sites. Comparative studies of analogues (e.g., 5-(4-methoxyphenyl) derivatives) show that –OCH₃ groups improve solubility but reduce target affinity due to steric hindrance. SAR analysis requires systematic variation of substituents and in silico docking .

Q. What mechanistic hypotheses explain this compound’s bioactivity, and how can they be validated experimentally?

Hypothesized mechanisms include inhibition of tyrosine kinases or intercalation into DNA. Validate via:

  • Enzyme Assays : Measure kinase inhibition (e.g., EGFR) using fluorescence-based ATPase assays.
  • DNA Binding Studies : UV-vis titration or ethidium bromide displacement assays quantify DNA interaction .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Contradictions may stem from differences in:

  • Purity : Use HPLC (≥95% purity) to confirm compound integrity.
  • Assay Conditions : Standardize protocols (e.g., cell density, serum-free media during treatment).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to ensure reproducibility .

Methodological Notes

Q. What purification strategies are recommended for isolating this compound?

  • Recrystallization : Use DMSO/water (2:1) or ethanol/acetone mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for challenging separations .

Q. How can computational tools complement experimental studies in optimizing derivatives?

  • Molecular Dynamics (MD) Simulations : Predict binding modes with targets (e.g., proteins) over nanosecond timescales.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) early in development .

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